Computed XLogP3 Lipophilicity: 4-(Hexyloxy)-3-hydroxybenzaldehyde vs. Regioisomer 3-(Hexyloxy)-4-hydroxybenzaldehyde
The computed octanol–water partition coefficient (XLogP3) for 4-(hexyloxy)-3-hydroxybenzaldehyde is 3.3, compared to 3.5 for its regioisomer 3-(hexyloxy)-4-hydroxybenzaldehyde, representing a ΔlogP of –0.2 [1][2]. This difference arises from the altered intramolecular hydrogen-bonding network: in the target compound, the 3-OH group can form a six-membered intramolecular hydrogen bond with the aldehyde oxygen, reducing the effective solvent-accessible hydrophilic surface area. This structural feature is absent in the regioisomer where the OH group is para to the aldehyde [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 3-(Hexyloxy)-4-hydroxybenzaldehyde: XLogP3 = 3.5 |
| Quantified Difference | ΔXLogP3 = –0.2 (1.58-fold lower P for target) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024 release). In vitro octanol–water partitioning data for these specific compounds are not publicly available. |
Why This Matters
A ΔlogP of 0.2 corresponds to a ~1.6-fold difference in partition coefficient; in medicinal chemistry lead optimization, logP shifts of this magnitude are associated with measurable changes in membrane permeability, plasma protein binding, and CYP450 metabolic susceptibility, making the two isomers non-interchangeable in biological assays [1][2].
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 1714351, 4-(Hexyloxy)-3-hydroxybenzaldehyde. XLogP3 computed property. https://pubchem.ncbi.nlm.nih.gov/compound/1714351 (accessed 2026-05-02). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 21315698, 3-(Hexyloxy)-4-hydroxybenzaldehyde. XLogP3 computed property. https://pubchem.ncbi.nlm.nih.gov/compound/21315698 (accessed 2026-05-02). View Source
